Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)
CAS No.: 1217473-60-3
Cat. No.: VC2861685
Molecular Formula: C15H13ClI3NO4
Molecular Weight: 693.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217473-60-3 |
|---|---|
| Molecular Formula | C15H13ClI3NO4 |
| Molecular Weight | 693.39 g/mol |
| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1/i3+1,4+1,7+1,10+1,11+1,14+1; |
| Standard InChI Key | HFEMPWKWYHWPQX-JHEBROADSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O.Cl |
| SMILES | C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl |
| Canonical SMILES | C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl |
Introduction
Chemical Identity and Structure
Chemical Nomenclature and Identifiers
Triiodothyronine-[13C6] hydrochloride, also known as L-Liothyronine-13C6 hydrochloride, is identified by the CAS number 1217473-60-3 and the systematic name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-(1,2,3,4,5,6-13C6)tyrosine--hydrogen chloride (1/1) . The compound is further identified in databases with designations such as DTXSID60746331, reflecting its registration in toxicological and chemical repositories .
Structural Characteristics
The compound contains six carbon-13 atoms incorporated into the tyrosine ring of triiodothyronine, providing a mass difference that allows discrimination from endogenous T3 in analytical procedures . The chemical structure maintains all functional aspects of the parent molecule while incorporating the stable isotope labeling that serves as an internal standard for quantitative analysis. This labeled variant is specifically 3,3',5-triiodothyronine with six 13C atoms in the tyrosine phenyl ring, conjugated with hydrochloride .
Analytical Applications
Mass Spectrometry Characteristics
The mass spectrometric properties of Triiodothyronine-[13C6] hydrochloride are critical to its analytical utility. Mass spectrometry data reveals distinct fragmentation patterns that can be monitored for quantitative analysis:
| Analyte | Q1 Mass | Q2 Mass | DP | EP | CE | CXP | Analyte Status |
|---|---|---|---|---|---|---|---|
| T3.1 | 651.8 | 605.8 | 120 | 10 | 30 | 38 | Quantitative |
| T3.2 | 651.8 | 478.8 | 120 | 10 | 50 | 30 | Qualitative |
| T3-13C6 | 657.8 | 611.7 | 95 | 10 | 33 | 38 | Surrogate |
| T3-13C12 | 663.8 | 617.8 | 100 | 10 | 32 | 40 | Internal Std |
This mass transition data demonstrates how the isotope-labeled compound can be distinguished from native T3 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses .
LC-MS/MS Method Applications
Researchers have developed validated liquid chromatography-tandem mass spectrometry methods utilizing Triiodothyronine-[13C6] hydrochloride as a surrogate standard. These methods demonstrate excellent linearity with correlation coefficients (r²) exceeding 0.994 across their dynamic ranges . The analytical methods report lower limits of quantification (LLOQ) for T3 at approximately 0.06 nM in cellular extracts, enabling sensitive detection in biological samples .
Biological Significance of the Parent Compound
Physiological Role
The parent compound, 3,3',5-Triiodo-L-thyronine (T3), is a critical thyroid hormone formed through deiodination of thyroxine (T4) . While Triiodothyronine-[13C6] hydrochloride serves primarily as an analytical tool, understanding the biological role of the parent compound is essential for appreciating its research applications.
Receptor Binding and Activity
Native T3 demonstrates high-affinity binding to thyroid hormone receptors TRα and TRβ with a dissociation constant (Kd) of 0.06 nM for both receptor subtypes . This potent receptor binding underlies its essential role in growth and differentiation of various cell types. Additionally, T3 exhibits inhibitory effects on leucine transport by pituitary cells with an IC50 value of 2 μM .
Research Applications
Quantitative Analysis in Complex Matrices
Triiodothyronine-[13C6] hydrochloride has been employed in isotope dilution mass spectrometry for precise quantification of thyroid hormones in complex biological matrices. Researchers report optimized analytical procedures utilizing this standard to extract thyroid hormones from brain tissue with recoveries exceeding 80% and low detection limits .
Metabolic Studies
The compound serves as a critical tool in metabolic studies investigating thyroid hormone transformations. In research examining thyroid hormone metabolism in cell models, isotope-labeled standards facilitate accurate tracking and quantification of metabolic intermediates and products .
Analytical Method Validation
Chromatographic Performance
Validated LC-MS/MS methods utilizing Triiodothyronine-[13C6] hydrochloride demonstrate reliable chromatographic performance with peak widths of approximately 12 seconds, allowing for a minimum of 15 data points per peak to ensure reproducible integration . Two multiple reaction monitoring (MRM) transitions are typically monitored for each analyte and internal standard, with the more intense peak used for quantification and the less intense peak for confirmation .
Method Performance Characteristics
The analytical methods incorporating Triiodothyronine-[13C6] hydrochloride show impressive performance metrics as demonstrated in the following table:
| Compound | R² Range | LLOQ [nM] | LLOD [nM] |
|---|---|---|---|
| T3 | 0.995–1.000 | 0.06 | 0.03 |
These values demonstrate the high precision and sensitivity achievable when using isotope-labeled standards like Triiodothyronine-[13C6] hydrochloride in quantitative thyroid hormone analysis .
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